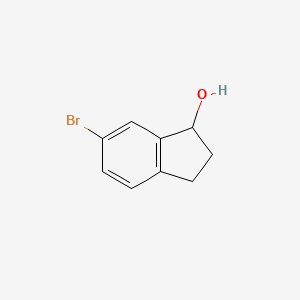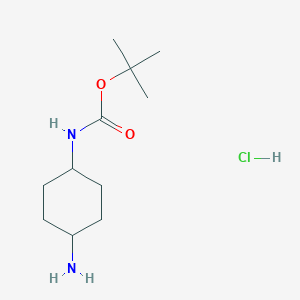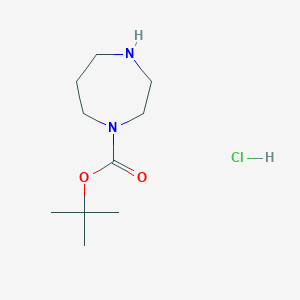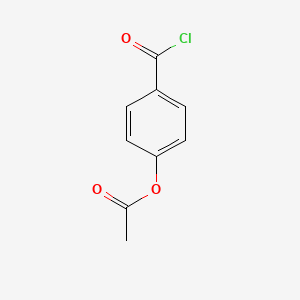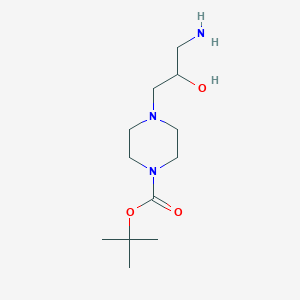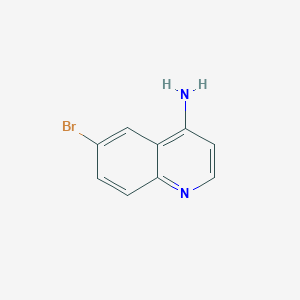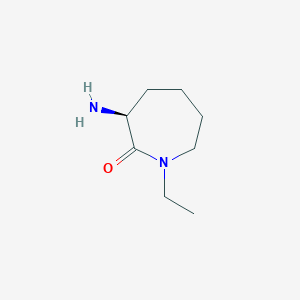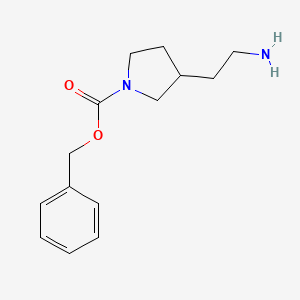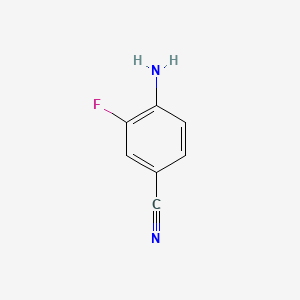
(2-bromophenyl)methanesulfonyl Chloride
Vue d'ensemble
Description
(2-bromophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H6BrClO2S and a molecular weight of 269.55 g/mol . It is a versatile reagent used in various chemical reactions, particularly in the synthesis of other organic compounds. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methanesulfonyl chloride group.
Applications De Recherche Scientifique
(2-bromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
(2-Bromophenyl)methanesulfonyl Chloride, often abbreviated as MsCl, is an organosulfur compound . It is primarily used in the formation of methanesulfonates, which are intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Mode of Action
MsCl is highly reactive and functions as an electrophile, serving as a source of the “CH3SO2+” synthon . It reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
The primary biochemical pathway involving this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The primary result of the action of this compound is the formation of methanesulfonates . These compounds are used as intermediates in various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a non-nucleophilic base is necessary for its reaction with alcohols to form methanesulfonates . Additionally, the SM cross-coupling reaction requires the presence of a metal catalyst, such as palladium . The stability of this compound can also be affected by environmental conditions, such as temperature and humidity .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(2-bromophenyl)methanesulfonyl Chloride plays a significant role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, forming sulfonyl derivatives that can modify the activity of these biomolecules. For instance, it can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds that alter the protein’s function. This compound is also used in the synthesis of sulfonamides, which are known to inhibit certain enzymes by mimicking the structure of their natural substrates .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit enzymes that regulate cell signaling pathways, leading to altered cellular responses. Additionally, it can affect gene expression by modifying transcription factors or other proteins involved in the regulation of gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins. The formation of sulfonyl derivatives is a key aspect of its molecular mechanism, as these derivatives can mimic the structure of natural substrates and inhibit enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in persistent changes in cellular function, including alterations in enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit certain enzymes without causing significant toxicity. At high doses, it can induce toxic effects, including cellular damage and organ dysfunction. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in metabolic flux. Additionally, it can be metabolized by cellular enzymes, resulting in the formation of reactive intermediates that can further modify cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound can also accumulate in specific tissues or cellular compartments, depending on its chemical properties and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can modify transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)methanesulfonyl chloride typically involves the reaction of (2-bromophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually at room temperature, and the product is purified by extraction and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is often purified using advanced techniques such as column chromatography or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
(2-bromophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is (2-bromophenyl)methanesulfonamide.
Oxidation: Products vary depending on the specific oxidizing agent and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-chlorophenyl)methanesulfonyl chloride
- (2-fluorophenyl)methanesulfonyl chloride
- (2-iodophenyl)methanesulfonyl chloride
Uniqueness
(2-bromophenyl)methanesulfonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in additional reactions, such as halogen exchange or cross-coupling reactions, making it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
(2-bromophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRCWHIGMBAULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375778 | |
| Record name | (2-bromophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24974-74-1 | |
| Record name | 2-Bromobenzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24974-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-bromophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Bromophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
